

# CPL304110: A Comparative Analysis of Monotherapy and Potential for Immunotherapy Combinations

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## Compound of Interest

Compound Name: CPL304110

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An in-depth examination of the selective FGFR1-3 inhibitor, **CPL304110**, reveals promising early clinical activity as a monotherapy in patients with advanced solid malignancies harboring FGFR aberrations. While clinical data on its combination with immunotherapy is not yet available, preclinical rationale suggests a potential synergistic effect, positioning **CPL304110** as a candidate for future combination strategies.

**CPL304110** is an orally bioavailable tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention.[2][3] Preclinical studies have demonstrated the potent and selective inhibitory activity of **CPL304110** against FGFR-dependent cancer cell lines and in in-vivo patient-derived xenograft (PDX) models.[2][3][4][5][6] These encouraging preclinical results prompted the initiation of a Phase I clinical trial to evaluate its safety and efficacy in humans.[3][5]

## CPL304110 Monotherapy: Early Clinical Findings

A phase IA clinical trial (NCT04149691) provided the first human data on **CPL304110**, showing a manageable safety profile and early signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors.[7][8]

## Efficacy Data

The preliminary efficacy results from the phase IA trial are summarized below. The study included patients who were not screened for FGFR aberrations and those with confirmed FGFR alterations.

Efficacy Endpoint	All Patients (N=21)	Patients with FGFR Aberrations
Objective Response Rate (ORR)	14.3% <sup>[7]</sup> <sup>[8]</sup>	50.0% <sup>[7]</sup>
Partial Response (PR)	3 <sup>[7]</sup> <sup>[8]</sup>	Not specified
Stable Disease (SD)	10 <sup>[7]</sup>	Not specified

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023.<sup>[7]</sup>

## Safety and Tolerability

**CPL304110** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were of low grade.

Adverse Event (AE)	Frequency in Overall Population	Grade ≥3 TRAE
Ocular Toxicity	23.8% <sup>[7]</sup>	Oral cavity fungal infection (1 patient) <sup>[7]</sup>
Anemia	19.0% <sup>[7]</sup> <sup>[8]</sup>	Alkaline phosphatase increase (1 patient) <sup>[7]</sup>
Dry Eyes	14.3% <sup>[7]</sup>	
Dry Mouth	14.3% <sup>[7]</sup>	

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023.<sup>[7]</sup>

## The Prospect of Immunotherapy Combination

While no clinical data currently exists for **CPL304110** in combination with immunotherapy, the development company, Celon Pharma, has indicated potential for the drug in such combinations.[9] The rationale for combining FGFR inhibitors with immune checkpoint inhibitors (ICIs) is based on the potential for synergistic effects. FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment. By inhibiting FGFR, **CPL304110** may enhance the efficacy of immunotherapies that rely on a robust anti-tumor immune response.

## Experimental Protocols

### CPL304110 Phase IA Clinical Trial (NCT04149691)

Study Design: A phase I, open-label, multicenter, dose-escalation study.[10]

Objectives:

- Primary: To assess the safety and tolerability of **CPL304110** and determine the recommended phase II dose (RP2D).[8]
- Secondary: To evaluate the preliminary anti-tumor activity and pharmacokinetics of **CPL304110**. [8]

Patient Population: Adult patients with advanced solid malignancies.[8][10] The trial included cohorts of patients not screened for FGFR aberrations and cohorts of patients with documented FGFR aberrations.[7][8]

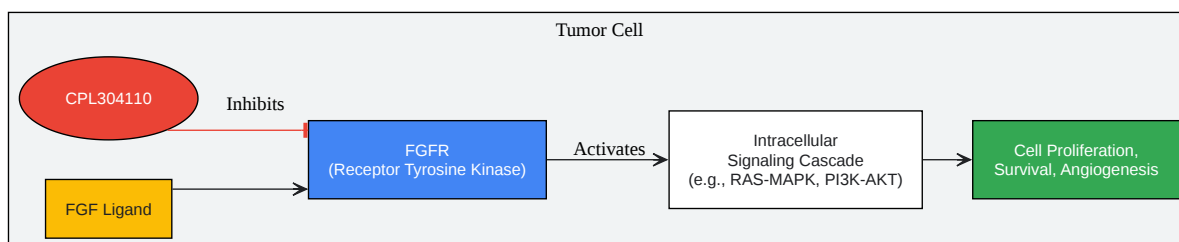
Treatment: **CPL304110** was administered orally once or twice daily in 28-day cycles.[7][8]  
Dose escalation ranged from 12.5 mg to 175 mg.[7][8]

Assessments:

- Safety: Monitored through the incidence and severity of adverse events.
- Efficacy: Tumor response was evaluated using computed tomography-based RECIST 1.1 criteria.[8]
- Pharmacokinetics: To assess drug absorption, distribution, metabolism, and excretion.[8]

## Visualizing the Science

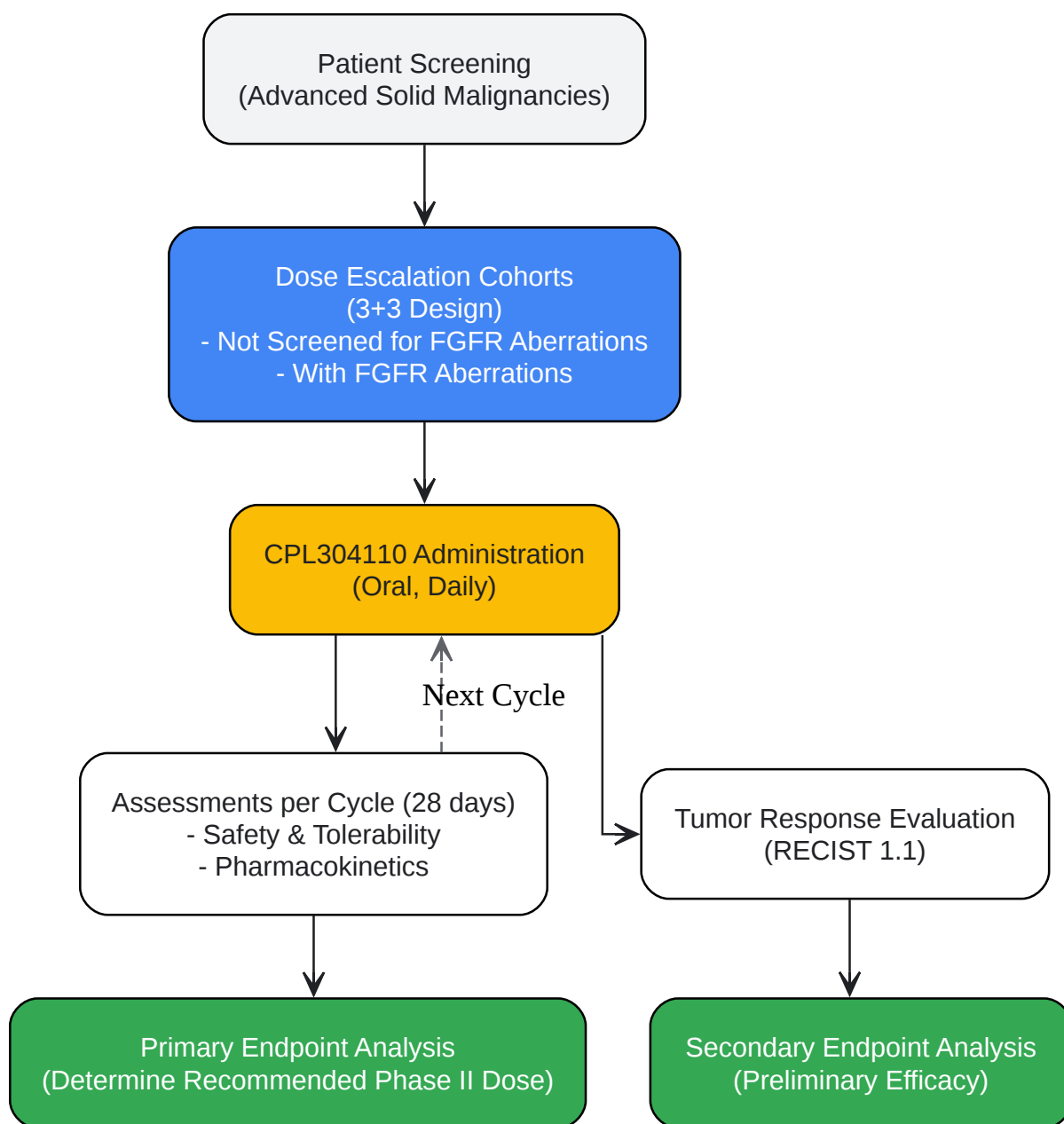
## CPL304110 Mechanism of Action



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Caption: **CPL304110** inhibits FGFR signaling to block tumor growth.

## CPL304110 Phase IA Trial Workflow



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Caption: Workflow of the **CPL304110** Phase IA clinical trial.

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